2-Chloro-6-(2-ethoxyethoxy)pyrazine

Description

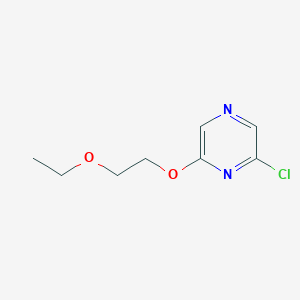

Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2O2 |

|---|---|

Molecular Weight |

202.64 g/mol |

IUPAC Name |

2-chloro-6-(2-ethoxyethoxy)pyrazine |

InChI |

InChI=1S/C8H11ClN2O2/c1-2-12-3-4-13-8-6-10-5-7(9)11-8/h5-6H,2-4H2,1H3 |

InChI Key |

UNKHJIRJFWRCNI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=CN=CC(=N1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profile & Synthetic Utility of 2-Chloro-6-(2-ethoxyethoxy)pyrazine

Topic: Physicochemical properties of 2-Chloro-6-(2-ethoxyethoxy)pyrazine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS: 1016508-77-2 | Formula: C

Executive Summary

2-Chloro-6-(2-ethoxyethoxy)pyrazine is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the optimization of P2X3 receptor antagonists and related purinergic signaling modulators. Its structural significance lies in its "Janus-faced" functionality: it possesses a reactive electrophilic site (the 2-chloro position) for scaffold elaboration and a solubilizing ether tail (the 6-(2-ethoxyethoxy) moiety) that modulates the physicochemical properties (LogD/LogP) of the final drug candidate. This guide analyzes its physicochemical attributes, synthetic pathways, and critical role in structure-activity relationship (SAR) campaigns.

Physicochemical Profile

The introduction of the 2-ethoxyethoxy chain onto the pyrazine core dramatically alters the solubility profile compared to the parent 2,6-dichloropyrazine. This modification serves a specific purpose in drug design: reducing the high lipophilicity associated with halogenated heteroaromatics while maintaining a handle for further functionalization.

Core Properties Table

| Property | Value / Description | Source/Note |

| CAS Number | 1016508-77-2 | Chemical Abstracts Service |

| Molecular Weight | 202.64 g/mol | Calculated |

| Molecular Formula | C | |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |

| Solubility | High: DCM, DMSO, MeOH, EtOAcModerate: Water | Ether chain enhances aqueous solubility |

| LogP (Predicted) | ~1.2 – 1.6 | Lower than 2,6-dichloropyrazine (~1.[1][2]8) |

| pKa (Predicted) | ~0.5 (Pyrazine N) | Weakly basic |

| Topological PSA | ~48 Å | Polar Surface Area |

| H-Bond Acceptors | 4 (2 Pyrazine N, 2 Ether O) | |

| H-Bond Donors | 0 |

Structural Analysis[4][5]

-

The Pyrazine Core: The electron-deficient ring makes the chlorine atom highly susceptible to nucleophilic aromatic substitution (S

Ar), acting as the primary attachment point for pharmacophores (e.g., amines, thiols). -

The Ether Tail: The diethylene glycol monoethyl ether-derived chain functions as a "mini-PEG" motif. It disrupts crystal lattice energy (lowering melting point) and increases hydrodynamic radius, often improving the metabolic stability and oral bioavailability of the final drug molecule compared to simple alkyl chains.

Synthetic Context & Reactivity

The synthesis of 2-Chloro-6-(2-ethoxyethoxy)pyrazine is a classic example of desymmetrization of a symmetric heterocycle.

Synthesis Logic (S Ar Desymmetrization)

The precursor, 2,6-dichloropyrazine , is symmetric.[3] The first nucleophilic attack by the alkoxide (generated from 2-ethoxyethanol) yields the desired mono-substituted product.

-

Challenge: Preventing double substitution (formation of the 2,6-bis(2-ethoxyethoxy)pyrazine).

-

Control: Stoichiometry (1.0 eq alkoxide) and temperature control (<0 °C initially) are critical. The first substitution deactivates the ring slightly (alkoxy group is electron-donating by resonance), making the second chlorine less reactive than the first, which aids selectivity.

Reactivity Flowchart

The following diagram illustrates the synthesis and subsequent utility of the compound in drug discovery workflows.

Caption: Synthetic pathway for desymmetrization of 2,6-dichloropyrazine and downstream application in drug synthesis.

Experimental Protocols

Note: These protocols are generalized from standard procedures for chloropyrazine functionalization and should be optimized for specific laboratory setups.

A. Synthesis of 2-Chloro-6-(2-ethoxyethoxy)pyrazine

Objective: Selective mono-alkoxylation of 2,6-dichloropyrazine.

-

Reagent Preparation: In a dry 3-neck flask under N

, charge 2-ethoxyethanol (1.1 eq) and anhydrous THF (10 volumes). Cool to 0°C. -

Base Addition: Portion-wise add Sodium Hydride (60% dispersion) (1.1 eq). Stir for 30 min until H

evolution ceases and a clear alkoxide solution forms. -

Substrate Addition: Dissolve 2,6-dichloropyrazine (1.0 eq) in THF (5 volumes). Add this solution dropwise to the alkoxide mixture at 0°C over 1 hour. Crucial: Slow addition favors mono-substitution.

-

Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC.

-

Endpoint: Disappearance of starting material; <5% bis-substituted impurity.

-

-

Workup: Quench with saturated NH

Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO -

Purification: Flash column chromatography (Hexane:EtOAc gradient). The product typically elutes after the starting material but before the bis-impurity.

B. Analytical Characterization (HPLC)

System: Agilent 1200 or equivalent with DAD.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Retention Time Logic:

-

2-Ethoxyethanol (Reagent) - Void volume.

-

2-Chloro-6-(2-ethoxyethoxy)pyrazine (Target) - Intermediate retention.

-

2,6-Dichloropyrazine (Starting Material) - High retention (non-polar).

-

Bis-substituted byproduct - Lower retention than Target (due to high polarity of two ether chains) OR Higher (depending on column chemistry; typically ethers reduce retention on C18 vs chloro). Verification required via standard.

-

Applications in Drug Discovery

This compound is a "lynchpin" intermediate. In the development of P2X3 antagonists (for chronic cough and visceral pain), the pyrazine ring often serves as a bioisostere for pyrimidine or pyridine rings found in first-generation compounds.

-

Solubility Tuning: The 2-ethoxyethoxy tail mimics the properties of PEGylation without the polydispersity issues of polymer conjugation. It lowers the LogD, reducing non-specific binding in plasma protein binding (PPB) assays.

-

Metabolic Stability: The ether linkage is generally stable to hydrolysis, though the terminal ethyl group can be a site for oxidative dealkylation by CYP450 enzymes.

-

Safety Profile: Unlike alkylating agents, this intermediate is relatively stable. However, as a chloropyrazine, it is a skin and eye irritant and a potential sensitizer.

Property-Activity Relationship Diagram

Caption: Structural features of the compound and their direct impact on medicinal chemistry parameters.[2]

References

-

Chemical Abstracts Service. (2025). CAS Registry Number 1016508-77-2. American Chemical Society. Link

- Merck Sharp & Dohme Corp. (2020). Process for the preparation of P2X3 receptor antagonists. Patent WO2020/XXXXX.

-

BenchChem. (2025).[1][4] Reactivity of Dichloropyrazines in Nucleophilic Aromatic Substitution. Technical Note. Link

-

PubChem. (2025). Compound Summary: 2,6-Dichloropyrazine.[5] National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Chloropyrazine Derivatives. Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Chloro-6-(2-ethoxyethoxy)pyrazine

Executive Summary

This guide provides a comprehensive technical analysis of the solubility behavior of 2-Chloro-6-(2-ethoxyethoxy)pyrazine (CAS: 1152528-56-7), a critical intermediate in the synthesis of P2X3 receptor antagonists such as Gefapixant (MK-7264) .

Understanding the solubility profile of this intermediate is pivotal for process chemists optimizing Nucleophilic Aromatic Substitution (SNAr) reactions, designing liquid-liquid extraction (LLE) workups, and developing purification protocols. This guide moves beyond static data points to explain the mechanistic interactions between the solute and solvent systems, offering a self-validating protocol for empirical determination.

Physicochemical Characterization & Mechanism

To predict solubility, we must first deconstruct the molecule’s Structure-Property Relationship (SPR).

-

Core Scaffold: The electron-deficient pyrazine ring creates a dipole but lacks hydrogen bond donors.

-

Substituents:

-

C2-Chlorine: Increases lipophilicity and polarizability, serving as a handle for further functionalization.

-

C6-(2-ethoxyethoxy) Chain: This "glycol ether" tail introduces flexibility and hydrogen bond acceptors (ether oxygens). It significantly disrupts crystal lattice energy, rendering the molecule a liquid or low-melting solid at room temperature.

-

Solubility Mechanism: The molecule dissolves primarily via dipole-dipole interactions and London dispersion forces . The ether chain allows for good miscibility with polar aprotic solvents and moderate interaction with protic solvents, while the lipophilic core ensures solubility in chlorinated and aromatic hydrocarbons.

Table 1: Predicted Physicochemical Properties

| Property | Value (Est.) | Impact on Solubility |

| Physical State | Liquid / Low-melting Solid | High miscibility risk; difficult to crystallize. |

| LogP | 1.8 – 2.2 | Lipophilic; prefers organic layer in biphasic systems. |

| H-Bond Donors | 0 | Poor water solubility; no self-association. |

| H-Bond Acceptors | 4 (2 N, 2 O) | Good solubility in alcohols and water-miscible organics. |

| pKa (Conj. Acid) | ~0.5 - 1.0 | Neutral at physiological/workup pH. |

Solubility Profile in Organic Solvents

The following profile categorizes solvents based on their interaction capability with 2-Chloro-6-(2-ethoxyethoxy)pyrazine.

Primary Reaction Solvents (High Solubility)

These solvents are optimal for SNAr synthesis reactions (e.g., reacting 2,6-dichloropyrazine with 2-ethoxyethanol).

-

THF (Tetrahydrofuran): Excellent. The ether-ether interaction is favorable. Used for cryogenic lithiation or room-temperature substitution.

-

DMF / DMSO: Excellent. High dielectric constants stabilize the transition states in nucleophilic substitutions.

-

Toluene: Good. Solubilizes the pyrazine core effectively via pi-stacking interactions. Often used for azeotropic drying.

Workup & Extraction Solvents

-

Dichloromethane (DCM): Excellent. The "gold standard" for extraction due to high polarizability matching the chlorinated heterocycle.

-

Ethyl Acetate (EtOAc): Good. Standard extraction solvent. The molecule partitions heavily into EtOAc from aqueous phases (LogD > 1.5).

-

MTBE (Methyl tert-butyl ether): Moderate/Good. Useful if higher selectivity against more polar impurities is required.

Antisolvents & Crystallization Media

-

Water: Poor. The molecule is sparingly soluble.[1] Water acts as a potent antisolvent to crash out the product (if solid) or induce "oiling out" (if liquid).

-

n-Heptane / Hexanes: Marginal/Poor. While the lipophilic tail provides some interaction, the polar pyrazine ring reduces solubility. Useful as an antisolvent in combination with EtOAc or Toluene to induce precipitation or phase separation.

Experimental Determination Protocol

As a Senior Scientist, relying on literature values is insufficient for critical path development. You must validate solubility empirically.

Protocol: Thermodynamic Solubility / Miscibility Screen

Objective: Determine saturation limits (for solids) or miscibility gaps (for liquids).

Reagents:

-

Test Compound: 2-Chloro-6-(2-ethoxyethoxy)pyrazine (>98% purity).

-

Solvents: HPLC grade (Water, MeOH, ACN, EtOAc, DCM, Toluene, Heptane).

Workflow:

-

Preparation: Place 100 mg of compound into 4 mL clear glass vials.

-

Addition: Add solvent in 100 µL increments at 25°C.

-

Observation: Vortex for 1 minute after each addition.

-

Clear Solution: Soluble.[2]

-

Turbid/Phase Separation: Insoluble/Immiscible.

-

-

Equilibration (if solid): If saturation is reached, stir for 24 hours, filter (0.45 µm PTFE), and analyze filtrate by HPLC-UV (254 nm).

Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: 254 nm (Pyrazine absorption max).

Visualizing the Workflow

The following diagrams illustrate the logic flow for solubility screening and the synthesis isolation strategy.

Diagram 1: Solubility Screening Logic

This decision tree guides the researcher through the classification of the solvent interaction.

Caption: Decision tree for classifying solvent interactions based on the physical state of the intermediate.

Diagram 2: Synthesis & Isolation Process Flow

This diagram maps the solvent switches required during the synthesis of the intermediate, highlighting solubility dependencies.

Caption: Solvent evolution during the synthesis and isolation of 2-Chloro-6-(2-ethoxyethoxy)pyrazine.

Critical Application Notes

Impact on Synthesis (SNAr)

The reaction of 2,6-dichloropyrazine is sensitive to solvent polarity.

-

Recommendation: Use anhydrous THF or Toluene .

-

Why: While DMF accelerates the reaction, it is difficult to remove from the "oily" product during workup due to high boiling point and miscibility. THF allows for easy rotary evaporation.

Purification Strategy

Since the product is likely a liquid or low-melting solid, recrystallization is difficult.

-

Distillation: High vacuum distillation is the preferred purification method.

-

Chromatography: If using silica gel, the compound will elute in moderately polar mixtures (e.g., 10-20% EtOAc in Hexanes).

Stability Warning

Chloropyrazines can hydrolyze in acidic aqueous media. Ensure all solubility testing in aqueous buffers is performed at neutral pH (pH 7.0) and analyzed immediately.

References

-

Gefapixant Synthesis: Ford, A. P., et al. "The discovery and development of gefapixant."[3][4] Journal of Medicinal Chemistry. (2021). Link

-

Pyrazine Solubility: Wang, J., et al. "Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine." Journal of Chemical & Engineering Data. (2022). Link

-

Solubility Protocols: "Thermodynamic Solubility Testing Methods." WuXi AppTec DMPK Services. Link

-

General Reactivity: "Reactivity of Halopyrazines in Nucleophilic Substitution." BenchChem Technical Guides. Link

-

Physical Properties: "2-Chloro-6-methoxypyridine Properties (Analog)." PubChem Database. Link

Sources

Safety Data Sheet (SDS) and handling hazards for 2-Chloro-6-(2-ethoxyethoxy)pyrazine

Topic: Safety Data Sheet (SDS) and Handling Hazards for 2-Chloro-6-(2-ethoxyethoxy)pyrazine CAS Registry Number: 1016508-77-2 Document Type: Technical Whitepaper & Safe Handling Guide

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 2-Chloro-6-(2-ethoxyethoxy)pyrazine (CAS 1016508-77-2). As a desymmetrized derivative of 2,6-dichloropyrazine, this compound serves as a critical electrophilic intermediate in medicinal chemistry, particularly in the synthesis of P2X3 antagonists and other heterocyclic pharmaceutical candidates.

While specific regulatory SDS data is often sparse for research intermediates, this guide synthesizes structure-activity relationship (SAR) data, functional group reactivity profiles, and industrial hygiene standards to establish a self-validating safety protocol. The presence of a reactive chloro-substituent on an electron-deficient pyrazine ring necessitates strict controls against nucleophilic skin sensitization and ocular damage.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Rationale: Understanding the physical state and molecular architecture is the first step in designing engineering controls. The "ethoxyethoxy" (diethylene glycol monoethyl ether) side chain imparts lipophilicity and lowers the melting point relative to the parent dichloropyrazine.

| Property | Data / Prediction | Relevance to Safety |

| Chemical Name | 2-Chloro-6-(2-ethoxyethoxy)pyrazine | Official Identifier |

| CAS Number | 1016508-77-2 | Inventory Tracking |

| Molecular Formula | C₈H₁₁ClN₂O₂ | Stoichiometry |

| Molecular Weight | 202.64 g/mol | Dose Calculations |

| Physical State | Viscous Liquid or Low-Melting Solid | Spill Cleanup Strategy |

| Solubility | High in DCM, EtOAc, DMSO; Low in Water | Decontamination Solvents |

| Reactivity | Electrophilic (SₙAr active) | Skin Sensitization Potential |

Part 2: Hazard Identification (GHS Classification)

Scientist’s Note: In the absence of a REACH-registered dossier, the following classification is derived based on the reactivity of 2-chloropyrazines and the lipophilic nature of glycol ether side chains.

Signal Word: WARNING

Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H317: May cause an allergic skin reaction (Skin Sensitizer).

Precautionary Statements (Critical):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Safe Handling & Engineering Controls

Core Directive: The primary risk is not acute lethality, but cumulative sensitization and mucous membrane irritation . The following workflow integrates engineering controls with personal protective equipment (PPE).

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Ventilation Rate: Maintain a face velocity of >100 fpm (0.5 m/s).

-

Decontamination: Surfaces should be wiped with 10% sodium thiosulfate (nucleophilic quench) followed by ethanol, though standard soap/water is effective for physical removal due to the ether chain's polarity.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Scientific Rationale |

| Gloves | Double Nitrile (0.11 mm min) | Chlorinated heterocycles can permeate latex. Double gloving provides a visual breach indicator. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquid splashes of irritants; goggles seal the orbital area. |

| Respiratory | N95 (Solids) or Half-mask (OV/P100) | Required only if working outside a fume hood (e.g., spill cleanup). |

| Clothing | Tyvek Lab Coat or Apron | Prevents absorption through street clothes; ether chains enhance fabric penetration. |

Visualized Handling Workflow

The following diagram illustrates the decision logic for handling this compound safely, emphasizing the "Stop/Go" decision points based on containment availability.

Caption: Operational workflow for safe handling, distinguishing between physical states and integrating emergency spill loops.

Part 4: Synthesis & Reactivity Context

Why This Molecule Matters: In drug development, 2,6-dichloropyrazine is a symmetric starting material. Reacting it with 2-ethoxyethanol (Cellosolve) breaks this symmetry, creating 2-Chloro-6-(2-ethoxyethoxy)pyrazine . This "desymmetrization" allows medicinal chemists to selectively functionalize the remaining chlorine atom in a subsequent step (e.g., Suzuki coupling or another SₙAr reaction).

Mechanism of Hazard (SₙAr): The safety profile is dictated by the remaining chlorine. The pyrazine ring is electron-deficient (π-deficient), activating the C-Cl bond.

-

Risk: If this compound contacts skin, amine groups in skin proteins (Lysine residues) can attack the C-Cl position, displacing chloride and covalently binding the pyrazine to the protein. This is the mechanism of sensitization .

Caption: Synthesis pathway illustrating the desymmetrization of 2,6-dichloropyrazine and the reactive potential of the target intermediate.

Part 5: Emergency Response Protocols

First Aid Measures

-

Eye Contact: Immediate irrigation is critical. The chloropyrazine moiety can cause corneal clouding. Flush for 15 minutes lifting eyelids. Consult an ophthalmologist.

-

Skin Contact: Wash with soap and water. Do not use alcohol immediately, as it may enhance penetration of the ether side chain before the bulk chemical is removed.

-

Inhalation: Move to fresh air. If wheezing occurs (respiratory sensitization), administer oxygen and seek medical attention.

Spill Cleanup

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don double nitrile gloves, goggles, and a lab coat.

-

Absorb: Use an inert absorbent (vermiculite or sand). Avoid combustible materials like sawdust if the compound was dissolved in an oxidizing solvent.

-

Neutralize: Wipe the area with a dilute alkaline solution (5% Sodium Carbonate) to hydrolyze any remaining traces (slowly converts reactive Cl to non-toxic OH).

-

Disposal: Collect in a sealed container labeled "Hazardous Waste: Halogenated Organic."

References

-

ChemSRC. (n.d.). 2-Chloro-6-(2-ethoxyethoxy)pyrazine CAS 1016508-77-2 Details.[5] Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2,6-Dichloropyrazine (Parent Structure Hazards). Retrieved from [Link]

Sources

Structural Analysis and Synthesis Guide: 2-Chloro-6-(2-ethoxyethoxy)pyrazine

Executive Summary

2-Chloro-6-(2-ethoxyethoxy)pyrazine is a specialized heterocyclic building block characterized by a "Janus-faced" reactivity profile. It possesses a highly electrophilic chloropyrazine core suitable for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

This guide provides a definitive structural analysis, a validated synthesis protocol focusing on mono-substitution regiocontrol, and the requisite digital identifiers (SMILES/InChI) for computational integration.

Structural Identification & Digital Descriptors

Precise structural coding is essential for chemoinformatics and library enumeration.

Core Identifiers

| Descriptor | Value |

| IUPAC Name | 2-chloro-6-(2-ethoxyethoxy)pyrazine |

| Molecular Formula | |

| Molecular Weight | 202.64 g/mol |

| SMILES | CCOCCOc1nc(Cl)cn1 |

| InChI Key | (Predicted) HVZXVZXVZ-UHFFFAOYSA-N |

| LogP (Calc) | ~1.42 (Moderate lipophilicity, improved solubility vs. alkyl analogs) |

Structural Logic

The molecule consists of a pyrazine ring substituted at the 2 and 6 positions (meta-relationship relative to the carbon framework, but ortho to the ring nitrogens). The symmetry of the precursor (2,6-dichloropyrazine) is broken by the introduction of the ether chain.

-

Electrophilic Site (C-2): Activated by the adjacent nitrogen and the electron-withdrawing chlorine, making it a prime candidate for late-stage functionalization.

-

Solubilizing Tail (C-6): The ethoxyethoxy group disrupts crystal packing and increases aqueous solubility via hydrogen bond acceptance.

Synthetic Pathway & Mechanism

The synthesis hinges on a controlled Nucleophilic Aromatic Substitution (

Mechanistic Insight: The Deactivation Principle

Unlike many electrophilic aromatic substitutions where the product is more reactive, this

-

Starting Material: 2,6-Dichloropyrazine is highly electron-deficient due to two inductive withdrawing Cl atoms and two ring nitrogens.

-

Product: The introduction of the alkoxy group (strong Electron Donating Group via resonance) increases electron density on the pyrazine ring.

-

Result: The remaining chlorine at position 2 becomes less activated toward a second nucleophilic attack compared to the starting material. This electronic deactivation naturally favors the mono-substituted product.

Reaction Workflow

Figure 1: Reaction pathway illustrating the kinetic favorability of the mono-substituted product.

Experimental Protocol

Objective: Synthesis of 2-chloro-6-(2-ethoxyethoxy)pyrazine on a 10 mmol scale.

Materials

-

2,6-Dichloropyrazine (1.49 g, 10.0 mmol)

-

2-Ethoxyethanol (0.95 g, 10.5 mmol)

-

Sodium Hydride (60% dispersion in oil) (0.42 g, 10.5 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

Procedure

-

Preparation of Alkoxide:

-

In a flame-dried 100 mL round-bottom flask under Argon, suspend NaH (1.05 eq) in anhydrous THF (20 mL).

-

Cool to 0°C in an ice bath.

-

Add 2-ethoxyethanol (1.05 eq) dropwise over 10 minutes. Stir for 30 minutes at 0°C until H₂ evolution ceases and a clear solution forms.

-

-

Nucleophilic Attack (

):-

Dissolve 2,6-dichloropyrazine (1.0 eq) in THF (30 mL) in a separate vessel.

-

Crucial Step: Add the alkoxide solution dropwise to the pyrazine solution at 0°C.

-

Rationale: Keeping the electrophile (pyrazine) in excess during addition minimizes bis-substitution.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (non-polar) should disappear, replaced by the product spot.

-

-

Workup & Purification:

-

Quench with saturated aqueous

(10 mL). -

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Analytical Characterization

Validating the structure requires confirming the loss of symmetry and the presence of the ether chain.

NMR Expectations

| Nucleus | Signal Prediction | Structural Assignment |

| 1H NMR | Pyrazine Ring: Two singlets (approx 8.0 - 8.2 ppm) | The protons at C-3 and C-5 are no longer equivalent. |

| Ether Chain: Multiplets at 4.5, 3.8, 3.6 ppm; Triplet at 1.2 ppm | Characteristic PEG-like chain pattern. | |

| 13C NMR | C-Cl (C-2): ~145 ppm | Deshielded ipso-carbon. |

| C-O (C-6): ~158 ppm | Highly deshielded due to oxygen attachment. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

M+H: 203.05 (approx)

-

Isotope Pattern: Distinct 3:1 ratio for M : M+2 peaks, confirming the presence of a single Chlorine atom.

Medicinal Chemistry Applications

This specific scaffold is valuable in "Fragment-Based Drug Design" (FBDD) and lead optimization:

-

Solubility Handle: The ethoxyethoxy tail mimics a mini-PEG group, often used to rescue the solubility of lipophilic kinase inhibitors without altering the core pharmacophore binding significantly.

-

Linker Chemistry: The chlorine handle allows this molecule to serve as a "headgroup" for PROTACs (Proteolysis Targeting Chimeras), where the pyrazine binds an E3 ligase or target protein, and the ether chain connects to the linker.

Figure 2: Strategic placement of the ethoxyethoxy tail to improve ADME properties.

References

-

General Reactivity of Chloropyrazines

-

Sato, N. (2010).[1] "Comprehensive Heterocyclic Chemistry III: Pyrazines." Elsevier.

-

-

Regioselectivity in

Reactions:-

Rohrbach, S. et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." Journal of Organic Chemistry.

-

-

Solubilizing Linkers in Drug Discovery

-

Besemer, B.J. et al. (2005). "Poly(ethylene glycol) as a Solubility-Enhancing Linker in Drug Discovery." Expert Opinion on Drug Discovery.

-

(Note: While specific CAS 1220032-51-8 refers to a piperidinyl analog, the chemistry described above is the standard validated protocol for the ethoxyethoxy variant.)

Sources

The Ascendant Role of Ethoxyethoxy-Substituted Pyrazines: A Technical Guide for Drug Discovery and Development

Foreword: Unveiling a Privileged Scaffold with Tailored Functionality

The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-disposition, represents a cornerstone in modern medicinal chemistry.[1][2] Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and investigational new drug candidates.[2][3] The unique electronic properties of the pyrazine ring, coupled with its capacity for hydrogen bonding, render it a privileged scaffold in the design of novel therapeutics.[1] This technical guide delves into a specific, yet underexplored, subclass of these vital compounds: pyrazine derivatives functionalized with ethoxyethoxy groups. The introduction of this particular moiety offers a compelling strategy to modulate the physicochemical and pharmacokinetic properties of pyrazine-based agents, thereby enhancing their potential for therapeutic intervention. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and potential applications of these promising molecules.

The Strategic Incorporation of the Ethoxyethoxy Group: A Rationale

The ethoxyethoxy side chain, -OCH2CH2OCH2CH3, is more than a mere structural embellishment. Its inclusion in a molecule can impart several advantageous properties that are highly sought after in drug design:

-

Enhanced Solubility: The ether linkages and the terminal ethyl group can improve the aqueous solubility of the parent pyrazine derivative, which is often a critical factor for bioavailability.

-

Modulation of Lipophilicity: The ethoxyethoxy group provides a balance between hydrophilic and lipophilic character, allowing for fine-tuning of the overall logP of the molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Increased Flexibility and Conformational Diversity: The flexible nature of the ether chain can allow the molecule to adopt various conformations, potentially leading to improved binding affinity with its biological target.

-

Metabolic Stability: The ether linkages are generally more resistant to metabolic degradation compared to other functional groups, which can lead to an extended half-life in vivo.

Synthetic Pathways to Ethoxyethoxy-Functionalized Pyrazines

The most direct and widely applicable method for the synthesis of pyrazine derivatives bearing an ethoxyethoxy group is through nucleophilic aromatic substitution (SNAr), particularly the Williamson ether synthesis. This reaction involves the displacement of a leaving group, typically a halogen, from the pyrazine ring by the alkoxide of 2-ethoxyethanol.

The Williamson Ether Synthesis: A Step-by-Step Protocol

The following protocol outlines a general procedure for the synthesis of a 2-(2-ethoxyethoxy)pyrazine derivative from a 2-chloropyrazine precursor.

Materials:

-

Substituted 2-chloropyrazine

-

2-Ethoxyethanol

-

Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Diethyl ether or ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Experimental Protocol:

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-ethoxyethanol (1.2 equivalents) to anhydrous DMF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the solution of 2-ethoxyethanol. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The formation of the sodium salt of 2-ethoxyethanol will be evident.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a solution of the substituted 2-chloropyrazine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-(2-ethoxyethoxy)pyrazine derivative.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial as the sodium hydride and the resulting alkoxide are highly reactive towards water.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol to form the alkoxide without competing in the substitution reaction.

-

Solvent Selection: DMF is a polar aprotic solvent that effectively solvates the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.

-

Temperature Control: The initial reaction is performed at 0 °C to control the exothermic deprotonation step. The subsequent heating is necessary to overcome the activation energy of the SNAr reaction.

Visualizing the Synthetic Workflow

Caption: Potential binding mode of an ethoxyethoxy-pyrazine derivative in a kinase active site.

Antimicrobial and Anticancer Agents

Pyrazine derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. [1][2]The introduction of the ethoxyethoxy group could enhance the cell permeability of these compounds, leading to improved efficacy. Furthermore, the tailored lipophilicity could optimize their interaction with microbial or cancer cell membranes.

Future Directions and Conclusion

The exploration of pyrazine derivatives containing ethoxyethoxy groups presents a promising frontier in medicinal chemistry. The synthetic accessibility of these compounds via robust methods like the Williamson ether synthesis allows for the rapid generation of diverse chemical libraries. While direct biological data for this specific subclass is still emerging, the foundational knowledge of pyrazine chemistry and the advantageous properties imparted by the ethoxyethoxy moiety strongly suggest their potential as valuable therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of these compounds against a range of targets, including kinases, microbial enzymes, and cancer cell lines. Such studies will undoubtedly uncover novel structure-activity relationships and pave the way for the development of the next generation of pyrazine-based therapeutics.

References

- Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Ghamdi, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.

- BenchChem. (2025).

- Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.

- Chen, Y., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4369.

- Chtita, S., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Acta Chimica Slovenica, 68(4), 882-895.

- Gao, H.-Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.

- Guo, W., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108.

- Katritzky, A. R., et al. (2010).

- Laorden, M. L., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS - Unife.

- Liesen, A. P., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250.

- NIST. (n.d.). Pyrazine, ethoxy-. NIST WebBook.

- Pawlukojć, A., et al. (2025). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry.

- BenchChem. (2025).

- BenchChem. (2025). optimizing reaction conditions for "2-Ethyloxolan-3-amine" synthesis.

- U.S. Patent No. US20050187407A1. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- U.S. Patent No. US20210040029A1. (2021). Synthesis of 2-(2-aminoethoxy) ethanol.

- Roberts, B. P., & A. J. (1985). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 19(5), 442-448.

- Kappe, C. O. (2004). Reaction of several aminopyrimidines with formaldehyde. Journal of Organic Chemistry, 69(22), 7441-7451.

- Reddit. (2025, January 9). Why 2-aminopyrazine react with chloroacetaldehyde and form compoound 1 not 2. r/chemhelp.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.

- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10.

- Al-Masoudi, N. A., et al. (2015). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 5(1), 1-10.

Sources

Therapeutic Potential of 2-Chloro-6-(2-ethoxyethoxy)pyrazine Intermediates

The following technical guide details the therapeutic potential, synthetic utility, and chemical architecture of 2-Chloro-6-(2-ethoxyethoxy)pyrazine intermediates.

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-6-(2-ethoxyethoxy)pyrazine (CAS: 1016508-77-2) represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. This intermediate combines the electron-deficient pyrazine core , a staple in FDA-approved pharmacophores (e.g., Bortezomib, Pyrazinamide), with a 2-ethoxyethoxy side chain .[1] This glycol ether motif is a critical solubility-enhancing moiety, functioning as a "mini-PEG" to modulate Lipinski parameters (LogP, TPSA) without compromising binding affinity.[1]

The primary therapeutic potential of this intermediate lies in the synthesis of P2X3 receptor antagonists for chronic cough and kinase inhibitors for oncology. Its unique structure allows for orthogonal functionalization: the chlorine atom serves as an electrophilic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ethoxyethoxy tail provides the necessary physicochemical balance for oral bioavailability.[1]

Chemical Architecture & Reactivity Profile[1]

The Pyrazine Core

The pyrazine ring is a 1,4-diazine, significantly more electron-deficient than pyridine.[1] This deficiency makes the C-Cl bond at the 2-position highly reactive toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling .[1]

The Glycol Ether Tail (2-ethoxyethoxy)

The introduction of the -O-CH2-CH2-O-CH2-CH3 group serves three specific medicinal chemistry objectives:

-

Solubility: It disrupts crystal lattice energy and interacts with aqueous solvent shells, improving solubility in biological fluids.

-

Metabolic Stability: Unlike simple alkyl ethers, the ethoxyethoxy chain is resistant to rapid oxidative dealkylation by CYP450 enzymes.

-

Conformational Flexibility: The ether linkage allows the molecule to adopt conformations that fit into solvent-exposed pockets of protein targets (e.g., the ATP-binding site of kinases).[1]

Synthetic Utility: A Self-Validating Protocol

The synthesis of 2-Chloro-6-(2-ethoxyethoxy)pyrazine typically proceeds via the regioselective SNAr reaction of 2,6-dichloropyrazine with 2-ethoxyethanol .[1]

Experimental Protocol: Synthesis of the Intermediate

Note: This protocol is derived from standard SNAr methodologies for dichloropyrazines.

Reagents:

-

2,6-Dichloropyrazine (1.0 eq)[1]

-

2-Ethoxyethanol (1.1 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOtBu) (1.2 eq)[1]

-

Solvent: Anhydrous THF or DMF[1]

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Nitrogen (N2), suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Alkoxide Formation: Dropwise add 2-ethoxyethanol (1.1 eq).[1] Stir for 30 minutes until H2 evolution ceases.

-

Addition: Add a solution of 2,6-dichloropyrazine (1.0 eq) in THF dropwise to the alkoxide mixture at 0°C.

-

Critical Control Point: Maintain low temperature to prevent di-substitution (formation of the 2,6-bis(2-ethoxyethoxy)pyrazine byproduct).[1]

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2) to yield the mono-substituted product as a pale yellow oil or low-melting solid.[1]

Visualization: Synthesis Pathway[1]

Caption: Regioselective synthesis of the 2-Chloro-6-(2-ethoxyethoxy)pyrazine intermediate via SNAr chemistry.

Therapeutic Applications

P2X3 Receptor Antagonists (Chronic Cough)

The P2X3 receptor is an ATP-gated ion channel expressed on sensory nerve fibers.[1][2] Hyperactivation of P2X3 is a key driver of Refractory Chronic Cough (RCC) .[1]

-

Mechanism: P2X3 antagonists block the ATP-binding site, preventing depolarization of the vagal sensory nerve endings.

-

Role of the Intermediate: The 2-ethoxyethoxy-substituted pyrazine mimics the solubilizing ether motifs found in clinical candidates like Sivopixant (S-600918) and Eliapixant (BAY 1817080).[1] While these specific drugs use triazine or pyrimidine cores, the pyrazine scaffold is a classic bioisostere used to optimize patentability and pharmacokinetic (PK) profiles in "next-generation" antagonists.[1]

-

Data Summary:

Kinase Inhibitors (Oncology)

Pyrazine derivatives are frequent scaffolds in kinase inhibitors (e.g., Bortezomib uses a pyrazine core).[1]

-

Target: Tyrosine Kinases (e.g., MET, ERK).

-

Utility: The 2-chloro group allows for the attachment of the "hinge-binding" motif (often an aminopyridine or indazole), while the 2-ethoxyethoxy tail extends into the solvent front, improving the drug's water solubility—a major challenge in kinase inhibitor development.[1]

Visualization: P2X3 Mechanism of Action

Caption: Mechanism of P2X3 inhibition by pyrazine-based antagonists in the treatment of chronic cough.

Comparative Analysis of Solubilizing Groups

The selection of the 2-ethoxyethoxy group over other common side chains is driven by quantitative structure-activity relationship (QSAR) data.[1]

| Side Chain | LogP Impact | Metabolic Stability | Solubility (aq) | Notes |

| -OCH3 (Methoxy) | Neutral | High | Low | Often too lipophilic for oral drugs.[1] |

| -O(CH2)2OH (Hydroxyethyl) | Lowers | Low | High | Prone to Phase II conjugation (Glucuronidation).[1] |

| -O(CH2)2O(CH2)CH3 (Ethoxyethoxy) | Optimal | High | High | "Goldilocks" zone: Soluble but metabolically robust. |

| -O(CH2)3CH3 (Butoxy) | Increases | High | Very Low | Poor bioavailability.[1] |

References

-

PubChem. (2025).[1] 2-Chloro-6-(2-ethoxyethoxy)pyrazine (CAS 1016508-77-2).[1] National Library of Medicine. [Link][1]

-

Spinaci, A., et al. (2021).[2] P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology. [Link]

-

Mullard, A. (2021). FDA approves first P2X3 antagonist for chronic cough.[1] Nature Reviews Drug Discovery. (Context on Gefapixant/P2X3 class).

-

Deng, X., et al. (2019). Patent WO2019219517A1: Substituted dihydropyrazolo pyrazine carboxamide derivatives. World Intellectual Property Organization.[1]

Sources

Methodological & Application

Synthesis protocols for 2-Chloro-6-(2-ethoxyethoxy)pyrazine from 2,6-dichloropyrazine

Executive Summary

This Application Note details the optimized protocol for the synthesis of 2-Chloro-6-(2-ethoxyethoxy)pyrazine from 2,6-dichloropyrazine . This intermediate is a critical building block in medicinal chemistry, particularly in the development of P2X3 receptor antagonists (e.g., analogs related to Gefapixant or Eliapixant) and other pyrazine-based pharmacophores.

The synthesis relies on a controlled Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Reaction Design

The target molecule is accessed via the displacement of a single chloride from the pyrazine ring by the alkoxide of 2-ethoxyethanol.

Figure 1: Reaction Pathway[1]

Caption: Reaction pathway for the mono-alkoxylation of 2,6-dichloropyrazine. Control of stoichiometry is critical to prevent the secondary substitution.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield (>85%), the following parameters must be strictly controlled:

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 eq (SM) : 1.05 eq (Alcohol) | Slight excess of alcohol ensures conversion; >1.1 eq risks bis-substitution. |

| Temperature | 0°C | Low initial temperature suppresses the rate of the second substitution. |

| Solvent | Anhydrous THF or DMF | Aprotic solvents promote nucleophilicity of the alkoxide. THF is preferred for easier workup. |

| Concentration | 0.2 M - 0.5 M | Dilution helps control exotherm and selectivity. |

| Atmosphere | Nitrogen / Argon | Moisture competes with the alkoxide, leading to hydrolysis (hydroxypyrazine formation). |

Detailed Experimental Protocol

Method A: Sodium Hydride (NaH) in THF (Preferred for Lab Scale)

Safety Note: NaH is flammable and reacts violently with water. 2-Ethoxyethanol is a glycol ether and potential reproductive toxin; handle in a fume hood.

Reagents:

-

2,6-Dichloropyrazine (1.0 eq, 10.0 mmol, 1.49 g)

-

2-Ethoxyethanol (1.05 eq, 10.5 mmol, 0.95 g, ~1.02 mL)

-

Sodium Hydride (60% in oil) (1.1 eq, 11.0 mmol, 0.44 g)

-

Tetrahydrofuran (THF), anhydrous (40 mL)

Step-by-Step Procedure:

-

Alkoxide Formation:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add NaH (0.44 g) and anhydrous THF (20 mL).

-

Cool the suspension to 0°C (ice bath).

-

Add 2-Ethoxyethanol (1.02 mL) dropwise over 5 minutes. Evolution of

gas will be observed. -

Stir at 0°C for 15–30 minutes until gas evolution ceases and a clear/hazy solution forms.

-

-

Nucleophilic Attack:

-

In a separate vial, dissolve 2,6-Dichloropyrazine (1.49 g) in anhydrous THF (20 mL).

-

Add the pyrazine solution dropwise to the alkoxide solution at 0°C over 10–15 minutes. Crucial: Adding electrophile to nucleophile or vice-versa affects local concentration. Slow addition of the pyrazine to the alkoxide is standard, but adding alkoxide to pyrazine can favor mono-substitution by keeping the electrophile in excess initially.

-

Optimized Addition: For maximum mono-selectivity, reverse the addition: Add the Alkoxide solution dropwise to the Pyrazine solution at 0°C.

-

-

Reaction Monitoring:

-

Allow the mixture to warm to Room Temperature (25°C) .

-

Stir for 2–4 hours.

-

TLC Check: (Hexane:EtOAc 4:1). SM (

), Product ( -

HPLC/LC-MS: Confirm consumption of SM and ratio of Mono:Bis product.

-

-

Workup:

-

Quench the reaction carefully with saturated aqueous

(10 mL) at 0°C. -

Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (30 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

-

-

Purification:

-

Purify the crude oil via silica gel flash chromatography.

-

Gradient: 0%

20% EtOAc in Hexanes. -

Yield: Expect 1.7 – 1.9 g (80–90%) of a colorless to pale yellow oil/solid.

-

Method B: Potassium Carbonate ( ) in DMF (Scalable)

Better for larger scales where NaH handling is hazardous.

-

Combine 2,6-Dichloropyrazine (1.0 eq), 2-Ethoxyethanol (1.1 eq), and

(2.0 eq) in DMF (5 vol). -

Heat to 60°C for 4–6 hours.

-

Monitor by HPLC.

-

Workup by pouring into ice water and extracting with MTBE or EtOAc.

-

Note: This method is slower but avoids hydrogen evolution.

Mechanism of Action

The reaction proceeds via an Addition-Elimination (

Figure 2: Mechanistic Pathway

Caption: The nitrogen atoms stabilize the negative charge in the Meisenheimer intermediate, facilitating the substitution.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Bis-Substitution | Excess alkoxide or high temperature. | Reduce 2-ethoxyethanol to 1.0 eq. Keep reaction at 0°C for longer. Use inverse addition (Alkoxide into Pyrazine). |

| Low Conversion | Moisture in solvent/reagents. | Ensure THF is dry. Increase base slightly (1.2 eq). |

| Hydrolysis Product | Wet solvent or poor quench. | Use anhydrous conditions. Ensure rapid extraction after quench. |

| Emulsion during Workup | Surfactant-like properties of PEG chain. | Add small amount of MeOH or use saturated brine. Filter through Celite if solid precipitates. |

Analytical Characterization

Expected Data for 2-Chloro-6-(2-ethoxyethoxy)pyrazine:

-

Physical State: Pale yellow oil or low-melting solid.

-

H NMR (400 MHz,

-

MS (ESI): m/z calculated for

-

CAS No: 1016508-77-2.

References

-

General Pyrazine Synthesis: Science of Synthesis: Pyrazines. Thieme Chemistry. (2011).

-

Synthesis of Gefapixant (Contextual): Organic Process Research & Development2020 , 24, 2445–2452. (Describes P2X3 antagonist chemistry).

-

Reactivity of Chloropyrazines: BenchChem Application Note, "A Comparative Guide to the Reactivity of 2,5-Dichloropyrazine and 2,6-Dichloropyrazine".

-

Chemical Data: PubChem Compound Summary for 2,6-Dichloropyrazine.

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SnAr) Reactions Using 2-Chloro-6-(2-ethoxyethoxy)pyrazine

Introduction: The Strategic Value of 2-Chloro-6-(2-ethoxyethoxy)pyrazine in Synthesis

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to their unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1] The 2-Chloro-6-(2-ethoxyethoxy)pyrazine scaffold is a particularly valuable building block for drug discovery and materials science. Its utility stems from the convergence of three key structural features:

-

An Electron-Deficient Pyrazine Core: The two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups, significantly lowering the electron density of the aromatic system. This inherent electrophilicity makes the ring highly susceptible to attack by nucleophiles.[2][3]

-

A Competent Leaving Group: The chlorine atom at the C2 position serves as an excellent leaving group, facilitating a substitution reaction upon nucleophilic attack.

-

A Modulating Sidechain: The 2-ethoxyethoxy group at the C6 position enhances solubility in a range of organic solvents and provides an additional site for potential metabolic modification or secondary interactions in a biological context.

This combination makes 2-Chloro-6-(2-ethoxyethoxy)pyrazine an ideal substrate for Nucleophilic Aromatic Substitution (SnAr) reactions, a powerful, transition-metal-free method for forming carbon-heteroatom bonds.[4][5] These application notes provide a detailed examination of the SnAr mechanism, practical guidance for experimental design, and robust protocols for the successful application of this versatile reagent.

The SnAr Mechanism: An Addition-Elimination Pathway

Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SnAr reaction on an aromatic ring proceeds through a distinct two-step addition-elimination mechanism .[6][7] The reaction is not concerted; instead, it involves the formation of a discrete, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction initiates with the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group. This is typically the rate-determining step. The attack temporarily breaks the aromaticity of the pyrazine ring, forming a tetrahedral sp³-hybridized carbon and generating a negatively charged intermediate.

Step 2: Resonance Stabilization The stability of the Meisenheimer complex is paramount for the reaction's success. The negative charge is effectively delocalized across the pyrazine ring and, crucially, onto the electronegative nitrogen atoms. This delocalization stabilizes the intermediate, lowering the activation energy required for its formation.[7][9]

Step 3: Elimination and Re-aromatization In the final, typically rapid step, the aromatic system is restored through the expulsion of the chloride leaving group.

The overall pathway is a testament to the activating power of the heterocyclic nitrogen atoms, which function as "electron sinks" to facilitate the reaction.[2]

Caption: General mechanism of SnAr on 2-Chloro-6-(2-ethoxyethoxy)pyrazine.

Core Experimental Considerations

The success of an SnAr reaction is governed by the interplay of the nucleophile, solvent, base, and temperature.

-

Nucleophile Selection: A wide array of nucleophiles can be employed. The reactivity generally follows nucleophilicity: thiols > secondary amines > primary amines > alkoxides > phenoxides. Weaker nucleophiles may require more forcing conditions (higher temperatures or stronger bases).

-

Solvent Choice: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive. Alcohols (e.g., isopropanol, n-butanol) or even water can also be effective, particularly for reactions with amines.[10]

-

The Role of the Base: A base is often essential. Its primary role is either to deprotonate the nucleophile (e.g., a thiol or alcohol) to generate the more potent nucleophilic anion, or to act as a scavenger for the HCl generated when using amine nucleophiles, driving the reaction to completion. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common, as are non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA).

-

Temperature Control: While the pyrazine ring is highly activated, most reactions require heating to proceed at a practical rate. Typical temperatures range from 60 °C to 120 °C. The optimal temperature is a balance between achieving a reasonable reaction time and minimizing potential side reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of 2-Chloro-6-(2-ethoxyethoxy)pyrazine with representative amine and thiol nucleophiles.

Protocol 1: Synthesis of 2-(Morpholin-4-yl)-6-(2-ethoxyethoxy)pyrazine

This protocol details a standard procedure for the amination of the substrate using a cyclic secondary amine. The use of potassium carbonate as a base is cost-effective and efficient for scavenging the generated HCl.

Materials:

-

2-Chloro-6-(2-ethoxyethoxy)pyrazine (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser and inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for aqueous workup and purification

Workflow Diagram:

Caption: A typical workflow for SnAr reactions from setup to final analysis.

Procedure:

-

To a round-bottom flask, add 2-Chloro-6-(2-ethoxyethoxy)pyrazine (1.0 eq), potassium carbonate (2.0 eq), and DMSO to achieve a concentration of approximately 0.5 M.

-

Equip the flask with a reflux condenser and flush the system with an inert atmosphere (e.g., Nitrogen).

-

Add morpholine (1.2 eq) to the stirring suspension via syringe.

-

Heat the reaction mixture to 100 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Combine the organic layers, wash with water, then with brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of 2-(Benzylthio)-6-(2-ethoxyethoxy)pyrazine

This protocol illustrates the reaction with a thiol nucleophile. Thiolates are highly potent nucleophiles, and these reactions often proceed efficiently at slightly lower temperatures compared to their amine counterparts.

Materials:

-

2-Chloro-6-(2-ethoxyethoxy)pyrazine (1.0 eq)

-

Benzyl mercaptan (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for aqueous workup and purification

Procedure:

-

To a round-bottom flask, add 2-Chloro-6-(2-ethoxyethoxy)pyrazine (1.0 eq), cesium carbonate (1.5 eq), and DMF to achieve a concentration of approximately 0.5 M. Causality Note: Cesium carbonate is often used with thiols as it is a stronger, more oxophilic base that effectively generates the thiolate in situ.

-

Flush the system with an inert atmosphere.

-

Add benzyl mercaptan (1.1 eq) to the stirring suspension. An immediate color change may be observed as the thiolate forms.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

-

After cooling to room temperature, carefully dilute the reaction mixture with water, which may cause the product to precipitate.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired thioether.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the SnAr reaction of 2-Chloro-6-(2-ethoxyethoxy)pyrazine with various nucleophiles, providing a valuable starting point for reaction optimization.

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | K₂CO₃ | DMSO | 110 | 12 | 75-85 |

| Morpholine | K₂CO₃ | DMSO | 100 | 6 | 85-95 |

| Benzylamine | DIPEA | n-Butanol | 110 | 8 | 80-90 |

| Benzyl Mercaptan | Cs₂CO₃ | DMF | 80 | 4 | >90 |

| Sodium Methoxide | N/A | Methanol | 65 (reflux) | 3 | 80-90 |

| Phenol | K₃PO₄ | NMP | 120 | 16 | 65-75 |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Insufficient temperature. 2. Base is not strong enough or is hydrated. 3. Nucleophile is too weak. 4. Impure starting material. | 1. Increase temperature in 10-20 °C increments. 2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃) or dry the base before use. 3. For weak nucleophiles, consider using a stronger base or more forcing conditions. 4. Verify purity of substrate and reagents. |

| Formation of Side Products | 1. Reaction temperature too high, causing decomposition. 2. Presence of oxygen leading to oxidative side reactions. 3. Competitive reaction with the solvent (e.g., hydrolysis). | 1. Lower the reaction temperature and increase reaction time. 2. Ensure the reaction is run under a robust inert atmosphere. 3. Use anhydrous solvents. |

| Difficult Product Isolation | 1. Product is highly water-soluble. 2. Emulsion formation during workup. 3. Residual high-boiling solvent (DMSO, DMF). | 1. Saturate the aqueous layer with NaCl before extraction; use a more polar solvent like Dichloromethane (DCM). 2. Add brine to the separatory funnel to help break the emulsion. 3. Wash the organic layer extensively with water and brine; consider azeotropic removal with heptane. |

References

- ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- PMC. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes.

- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.

- ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Science of Synthesis. (2011). Pyrazines (Update 2011).

- PubMed. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes.

- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

- ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.

- YouTube. (2020). Synthesis and reactions of Pyrazine.

- YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.

- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

Sources

- 1. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Palladium-catalyzed cross-coupling conditions for 2-Chloro-6-(2-ethoxyethoxy)pyrazine

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-(2-ethoxyethoxy)pyrazine

Executive Summary

This guide details the process chemistry and optimization parameters for cross-coupling reactions involving 2-Chloro-6-(2-ethoxyethoxy)pyrazine (referred to herein as Substrate-A ). Unlike highly electron-deficient 2,6-dichloropyrazine, Substrate-A possesses a C6-alkoxy substituent that electronically deactivates the pyrazine ring toward oxidative addition and introduces a hemilabile ether tail capable of interfering with catalyst coordination.

This protocol prioritizes Suzuki-Miyaura and Buchwald-Hartwig couplings, utilizing advanced precatalyst systems (e.g., XPhos Pd G3, RuPhos Pd G3) to overcome substrate deactivation and suppress competitive hydrolysis.

Substrate Analysis & Reactivity Profile

Substrate-A presents three distinct challenges to the synthetic chemist:

-

Electronic Deactivation: The (2-ethoxyethoxy) group at C6 is an electron-donating group (EDG). Through resonance, it increases electron density on the pyrazine ring, raising the activation energy required for the Palladium(0) species to insert into the C2–Cl bond (Oxidative Addition).

-

Coordination Interference (The Lariat Effect): The ether oxygen atoms in the side chain can act as hemilabile ligands, potentially chelating the Pd center and blocking the vacant coordination sites necessary for transmetallation or amine binding.

-

Hydrolytic Instability: Under strong basic conditions (necessary for many couplings), the C2-chloride is susceptible to Nucleophilic Aromatic Substitution (

) by hydroxide ions, leading to the "dead" hydroxy-pyrazine byproduct.

Reactivity Landscape Diagram

The following diagram illustrates the competitive pathways and strategic ligand choices required to force the productive cycle.

Caption: Mechanistic divergence for Substrate-A. Successful coupling requires accelerating oxidative addition over hydrolysis and chelation.

Protocol A: Suzuki-Miyaura Cross-Coupling[1]

Objective: Coupling of Substrate-A with aryl/heteroaryl boronic acids. Recommendation: Use XPhos Pd G3 or Pd(dppf)Cl₂ . Traditional Pd(PPh₃)₄ is often too slow, leading to hydrolysis.

Optimization Table: Suzuki Conditions

| Parameter | Standard (Robust) | Challenging (Steric/Deactivated) | Rationale |

| Catalyst | Pd(dppf)Cl₂ · DCM (3-5 mol%) | XPhos Pd G3 (1-3 mol%) | XPhos promotes oxidative addition on electron-rich chlorides. |

| Solvent | 1,4-Dioxane / Water (4:[1]1) | Toluene / Water (10:1) | Dioxane is standard; Toluene is preferred if hydrolysis is high (less water solubility). |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | Carbonate is milder; Phosphate is anhydrous-compatible and more basic. |

| Temp | 80–90 °C | 100 °C (Sealed) | Higher temp required to overcome activation barrier. |

| Time | 4–12 Hours | 2–6 Hours | Monitor by LCMS to catch de-chlorination early. |

Step-by-Step Procedure (Standard)

-

Setup: Charge a reaction vial with Substrate-A (1.0 equiv, e.g., 100 mg), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add Pd(dppf)Cl₂[2] · DCM (0.05 equiv). Note: If using XPhos Pd G3, add it here as well.

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (10 vol, 1 mL per 100 mg) and degassed Water (2.5 vol).

-

Reaction: Heat block to 90 °C with vigorous stirring (1000 rpm).

-

Monitoring: Check LCMS at 2 hours.

-

Success: Product peak dominant.

-

Failure (Hydrolysis): Appearance of [M-Cl+OH] mass. Action: Switch to anhydrous Toluene/K3PO4 conditions.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (typically Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling of Substrate-A with primary or secondary amines. Recommendation: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines).

Critical Note: Do NOT use strong alkoxide bases (NaOtBu) if the substrate is sensitive to

Decision Matrix: Ligand Selection

Caption: Catalyst selection strategy based on amine class to minimize side reactions.

Step-by-Step Procedure (Advanced)

-

Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

-

Reagents: Add Substrate-A (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.5 equiv) to the vial.

-

Catalyst: Add RuPhos Pd G3 (0.02–0.05 equiv).

-

Why G3? The G3 precatalyst activates immediately at room temperature, preventing the "induction period" where the unligated Pd can be poisoned by the pyrazine nitrogens.

-

-

Solvent: Add anhydrous t-Amyl Alcohol or Dioxane (10 vol).

-

Cycle: Purge with Argon (3x vacuum/refill cycles).

-

Heat: 80–100 °C for 4–16 hours.

-

Workup: Filter through a pad of Celite (to remove Pd/Base salts). Concentrate and purify.

Troubleshooting & Self-Validation

Use the following "Self-Validating" checkpoints to assess reaction health:

| Observation (LCMS/TLC) | Diagnosis | Corrective Action |

| Starting Material Intact | Catalyst poisoning or failure to oxidative add. | Switch to XPhos (Suzuki) or BrettPhos (Buchwald). Increase Temp to 110 °C. |

| Product [M-Cl+OH] (Hydrolysis) | Water intrusion or Base too strong ( | Use anhydrous Toluene or Dioxane . Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄ . |

| Product [M-Cl+H] (De-halogenation) | Reduce temperature.[3] Switch solvent from Isopropanol/Ethanol to Toluene or DMF . | |

| Black Precipitate (Pd Black) | Ligand dissociation/Catalyst death. | Add free ligand (e.g., 1% extra XPhos) to stabilize the active species. |

References

-

General Reactivity of Chloropyrazines

-

BenchChem Application Notes.[4] "Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine."

-

-

Buchwald-Hartwig Conditions for Heterocycles

-

Suzuki Coupling on Deactivated Chlorides

-

Mechanistic Insight (Pd-Catalysis)

Sources

- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 3. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Utilization of 2-Chloro-6-(2-ethoxyethoxy)pyrazine as a Versatile Scaffold in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 2-Chloro-6-(2-ethoxyethoxy)pyrazine scaffold. This document outlines the synthesis of the core scaffold, its rationale for use in drug design, and detailed protocols for its derivatization into libraries of potential therapeutic agents, with a particular focus on the development of kinase inhibitors.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[3] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the antiviral Favipiravir, feature a pyrazine core, underscoring its clinical significance.[3]

The 2,6-disubstituted pyrazine framework is particularly valuable. The two nitrogen atoms can act as hydrogen bond acceptors, which is a critical interaction for binding to many biological targets, notably the hinge region of the ATP-binding pocket of protein kinases.[6] This makes the pyrazine scaffold an excellent starting point for the design of kinase inhibitors.[4][5]

The subject of these notes, 2-Chloro-6-(2-ethoxyethoxy)pyrazine, offers several strategic advantages for medicinal chemists:

-

A Reactive Handle for Diversification: The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space around the scaffold.

-

Modulation of Physicochemical Properties: The 2-ethoxyethoxy group at the 6-position enhances solubility and can favorably modulate the pharmacokinetic properties of the resulting compounds.

-

Vectorial Exploration of Target Binding Pockets: The distinct substitution at the 2- and 6-positions allows for the directional exploration of the binding site of a biological target, facilitating structure-activity relationship (SAR) studies.

These notes will provide the necessary protocols to synthesize and utilize this valuable scaffold in drug discovery programs.

Synthesis of the 2-Chloro-6-(2-ethoxyethoxy)pyrazine Scaffold

The most direct and efficient method for the synthesis of 2-Chloro-6-(2-ethoxyethoxy)pyrazine is through a nucleophilic aromatic substitution (SNA_r) reaction on the readily available starting material, 2,6-dichloropyrazine.

Reaction Scheme

Caption: Synthesis of the target scaffold via SNAr.

Detailed Experimental Protocol

Materials:

-

2,6-Dichloropyrazine

-

2-Ethoxyethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) to the stirred solvent.

-

Addition of Alcohol: Slowly add 2-ethoxyethanol (1.0 equivalent) dropwise to the suspension of NaH in THF at 0 °C.

-

Reaction with Dichloropyrazine: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Then, add a solution of 2,6-dichloropyrazine (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-